![molecular formula C18H22N2O2 B15212896 (2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a biphenyl group and a diol moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a nucleophilic substitution reaction using a biphenyl halide and an amine precursor.
Diol Formation: The diol moiety can be introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(2-Phenylethyl)pyrrolidine-3,4-diol: Similar structure but lacks the biphenyl group.
(2S,3R)-2-(2-(Naphthylamino)ethyl)pyrrolidine-3,4-diol: Contains a naphthyl group instead of a biphenyl group.
Uniqueness
(2S,3R)-2-(2-([1,1’-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S,3R)-2-[2-(4-phenylanilino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C18H22N2O2/c21-17-12-20-16(18(17)22)10-11-19-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-22H,10-12H2/t16-,17?,18+/m0/s1 |
InChI Key |
UNEWSWRYIFHGNP-PXKIYYGHSA-N |
Isomeric SMILES |
C1C([C@@H]([C@@H](N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Canonical SMILES |
C1C(C(C(N1)CCNC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



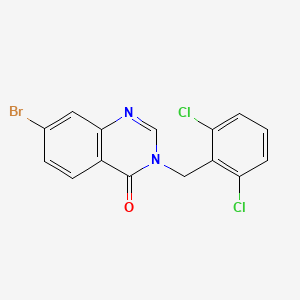
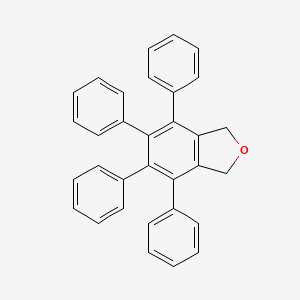
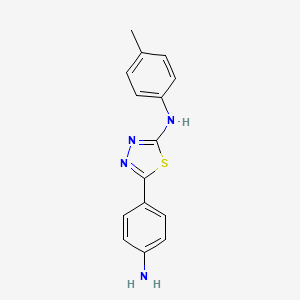
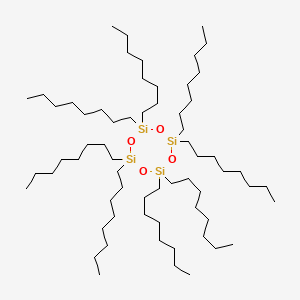
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
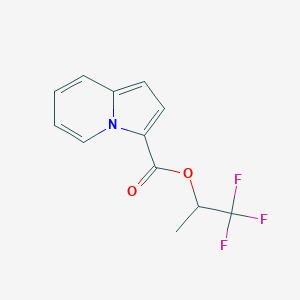

![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
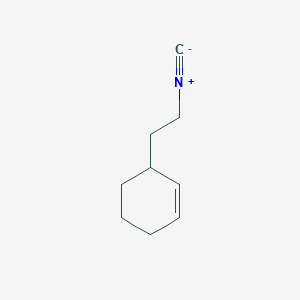

![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
